2-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Modifications
Research on compounds with structural similarities often involves the synthesis and modification of chemical structures to explore their biological activities or improve their physicochemical properties. For example, the synthesis of flunarizine, a drug with vasodilating effects and used in the treatment of migraines and epilepsy, involves condensation reactions that could be relevant to understanding the synthetic pathways applicable to the compound (R. N. Shakhmaev, A. Sunagatullina, & V. Zorin, 2016).
Pharmacological Potential
Compounds with the piperazine moiety have been studied for their antibacterial activities. For instance, N-substituted acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and evaluated for their antibacterial potentials, indicating the relevance of such structures in developing new antimicrobial agents (Kashif Iqbal et al., 2017).
Biological Screening
The exploration of compounds for biological activities is a significant aspect of pharmaceutical research. A study on benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide revealed their potential as antibacterial, antifungal, and anthelmintic agents, alongside applications in fingerprint analysis, demonstrating the diverse potential applications of chemically similar compounds (G. Khan et al., 2019).
Future Directions
The future directions for research on this compound could include further studies on its potential as an inhibitor of ENTs, given the importance of these transporters in various biological processes . Additionally, more research could be done to understand its synthesis, physical and chemical properties, and safety profile.
properties
IUPAC Name |
2-cyclohexyl-N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30FN3O3S/c21-18-6-8-19(9-7-18)23-11-13-24(14-12-23)28(26,27)15-10-22-20(25)16-17-4-2-1-3-5-17/h6-9,17H,1-5,10-16H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRHWGWNYMSRKGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclohexyl-N-(2-((4-(4-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide |
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